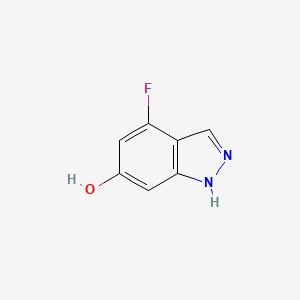

4-Fluoro-1H-indazol-6-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-1H-indazol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O/c8-6-1-4(11)2-7-5(6)3-9-10-7/h1-3,11H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPPKHLKUXJHWET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10738241 | |

| Record name | 4-Fluoro-1,2-dihydro-6H-indazol-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10738241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253791-66-0 | |

| Record name | 4-Fluoro-1,2-dihydro-6H-indazol-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10738241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-FLUORO-1H-INDAZOL-6-OL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 4-Fluoro-1H-indazol-6-ol: Synthesis, Properties, and Therapeutic Potential

Abstract: The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and prospective applications of 4-Fluoro-1H-indazol-6-ol, a functionalized indazole derivative. While direct experimental data for this specific molecule is limited, this document extrapolates from well-documented analogues to present a scientifically grounded projection of its characteristics. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel indazole-based compounds.

Introduction: The Significance of the Indazole Scaffold

Indazole-containing derivatives are a cornerstone of modern drug discovery, exhibiting a wide array of biological activities including anti-inflammatory, antitumor, and anti-HIV properties.[1] The bicyclic structure, composed of a fused benzene and pyrazole ring, can exist in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H tautomer being the more thermodynamically stable.[1] The indazole core can serve as a bioisostere for endogenous structures like indoles, offering a hydrogen bond donor (NH) and an additional nitrogen atom as a hydrogen bond acceptor, making it a versatile fragment for interacting with biological targets, particularly protein kinases.[2]

The introduction of fluorine and hydroxyl substituents onto the indazole scaffold, as in the case of this compound, is a strategic decision in medicinal chemistry. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate pKa, while the hydroxyl group provides a key point for hydrogen bonding interactions with target proteins. This guide will explore the projected impact of these functional groups on the molecule's overall profile.

Proposed Synthesis of this compound

Hypothetical Synthesis Workflow

The following diagram illustrates a conceptual workflow for the synthesis of this compound.

References

Introduction: The Strategic Importance of 4-Fluoro-1H-indazol-6-ol

An In-Depth Technical Guide to the Synthesis of 4-Fluoro-1H-indazol-6-ol

For Researchers, Scientists, and Drug Development Professionals

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from oncology to anti-inflammatory treatments.[1][2] Its unique bicyclic structure, composed of a fused benzene and pyrazole ring, offers a versatile template for interacting with a wide array of biological targets.[2][3] The strategic incorporation of fluorine and hydroxyl groups onto this scaffold, as seen in this compound, can significantly enhance its pharmacological profile.

Fluorine substitution is a well-established strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity.[4] The hydroxyl group provides a crucial point for hydrogen bonding, which can be critical for target engagement and can also serve as a handle for further synthetic modifications. This guide provides a comprehensive overview of a plausible and robust synthetic pathway to this compound, grounded in established chemical principles and adapted from validated syntheses of analogous structures.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of this compound reveals two primary strategic disconnections centered around the formation of the core indazole ring system. The final step in either approach would be the deprotection of a hydroxyl protecting group, such as a methyl ether, to unveil the target phenol.

-

Pathway A: Reductive Cyclization Strategy. This approach involves disconnecting the N1-N2 bond of the pyrazole ring. The synthesis would commence from a suitably substituted o-nitrotoluene derivative. This pathway is advantageous due to the commercial availability of a wide range of substituted nitrotoluenes.

-

Pathway B: Diazotization and Cyclization Strategy. This alternative disconnection breaks the C7a-N1 bond. The synthesis would start from a substituted 2-methylaniline (o-toluidine) precursor, which undergoes diazotization followed by intramolecular cyclization.

The following sections will detail a primary, robust pathway based on the reductive cyclization of a nitrostyrene intermediate, a variation of the Leimgruber-Batcho indole synthesis adapted for indazoles. This method is often high-yielding and proceeds under relatively mild conditions.[5]

Visualizing the Primary Synthesis Pathway

The following diagram outlines the key transformations from the starting material to the final product, this compound.

Caption: Proposed synthesis route for this compound.

Detailed Synthesis Protocol

This protocol is adapted from established procedures for the synthesis of structurally related fluorinated indazoles.[5][6] The key adaptation is the use of a methoxy-substituted starting material, which serves as a protected form of the target hydroxyl group.

Step 1: Synthesis of the Enamine Intermediate

The first step involves the reaction of the starting nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine like pyrrolidine to form a stable enamine intermediate. This reaction is a cornerstone of the Leimgruber-Batcho synthesis.

-

Rationale: The methyl group of the o-nitrotoluene is sufficiently acidic to react with DMF-DMA, forming the enamine. The nitro group is crucial as it activates the methyl group and is the precursor to one of the nitrogen atoms in the indazole ring.

Experimental Protocol:

-

To a solution of 3-Fluoro-5-methoxy-2-nitrotoluene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 5.0 eq) and pyrrolidine (1.0 eq).

-

Heat the reaction mixture to 100-120°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the excess solvent and reagents.

-

The resulting crude enamine intermediate is often a dark red solid or oil and can be carried forward to the next step without further purification. Alternatively, it can be purified by crystallization from a suitable solvent like methanol.

Step 2: Reductive Cyclization to Form the Indazole Core

The enamine intermediate undergoes reductive cyclization to form the 4-fluoro-6-methoxy-1H-indazole. Several reducing agents can be employed for this transformation.

-

Causality: The reducing agent simultaneously reduces the nitro group to an amino group and facilitates the intramolecular cyclization with the enamine moiety, leading to the formation of the pyrazole ring and aromatization to the indazole core. The choice of reducing agent can affect yield and purity.

Experimental Protocol (Option A: Iron in Acetic Acid):

-

Prepare a suspension of iron powder (5.0-10.0 eq) in glacial acetic acid.

-

Heat the suspension to 110°C with vigorous stirring.

-

Add the crude enamine intermediate from Step 1, dissolved in a minimal amount of acetic acid, dropwise to the hot iron suspension.

-

Maintain the temperature and continue stirring for 1-2 hours after the addition is complete. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.

-

Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-Fluoro-6-methoxy-1H-indazole.

Experimental Protocol (Option B: Catalytic Hydrogenation):

-

Dissolve the crude enamine intermediate in a suitable solvent mixture, such as methanol/tetrahydrofuran (MeOH/THF).

-

Add a catalytic amount of Raney Nickel (or Palladium on carbon).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 5-12 hours.

-

Monitor the reaction by TLC. Upon completion, carefully filter the catalyst through celite.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain 4-Fluoro-6-methoxy-1H-indazole.[6]

Step 3: Demethylation to Yield this compound

The final step is the deprotection of the methoxy group to reveal the target phenol. Boron tribromide (BBr₃) is a highly effective reagent for cleaving aryl methyl ethers.

-

Mechanism: The Lewis acidic boron atom coordinates to the ether oxygen, making the methyl group susceptible to nucleophilic attack by the bromide ion, thus cleaving the methyl-oxygen bond.

Experimental Protocol:

-

Dissolve 4-Fluoro-6-methoxy-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78°C (a dry ice/acetone bath).

-

Slowly add a solution of boron tribromide (BBr₃, 1.5-2.0 eq) in DCM dropwise.

-

After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by slowly adding methanol, followed by water.

-

Extract the product with ethyl acetate. The aqueous layer may need to be basified to pH ~7-8 to ensure the product is in its neutral form for efficient extraction.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product, this compound, by column chromatography or recrystallization.

Data Summary: A Comparative Overview

| Step | Transformation | Key Reagents | Typical Conditions | Estimated Yield |

| 1 | Enamine Formation | DMF-DMA, Pyrrolidine | 100-120°C, 4-6h | >90% (crude) |

| 2 | Reductive Cyclization | Fe/AcOH or H₂, Raney Ni | 110°C or RT | 60-80% |

| 3 | Demethylation | BBr₃ | -78°C to RT, 12-24h | 70-90% |

Conclusion and Future Perspectives

The described multi-step synthesis provides a reliable and scalable pathway to this compound, a molecule of significant interest for drug discovery. The strategy relies on well-established transformations, ensuring its reproducibility. The choice of reagents, particularly for the reductive cyclization and demethylation steps, offers flexibility to optimize the process based on available resources and desired scale. This guide serves as a foundational blueprint for researchers, enabling the synthesis and further exploration of this valuable fluorinated indazole derivative in the development of novel therapeutics.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. austinpublishinggroup.com [austinpublishinggroup.com]

- 4. Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide [organic-chemistry.org]

- 5. Page loading... [wap.guidechem.com]

- 6. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Fluoro-1H-indazol-6-ol

Abstract: 4-Fluoro-1H-indazol-6-ol is a heterocyclic compound with significant potential as a building block in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. While comprehensive experimental spectra for this specific molecule are not widely published, this guide provides a predictive analysis of its key spectroscopic data (NMR, IR, MS) based on established principles and data from analogous structures. It further outlines detailed, field-proven protocols for the acquisition and validation of this data, serving as a foundational resource for researchers in synthetic chemistry and drug development.

Introduction: The Significance of this compound

The indazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. The introduction of a fluorine atom and a hydroxyl group, as in this compound, can significantly modulate the molecule's physicochemical properties, such as acidity, lipophilicity, and metabolic stability. Fluorine, in particular, can enhance binding affinity to target proteins through unique electronic interactions.[1] The hydroxyl group provides a site for further functionalization or can act as a crucial hydrogen bond donor.

This guide provides a robust framework for confirming the identity and purity of synthesized this compound through a multi-technique spectroscopic approach.

Molecular Structure and Numbering

Accurate spectral assignment begins with a clear understanding of the molecular structure and a consistent numbering scheme.

Caption: Structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of its constitution.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the aromatic, N-H, and O-H protons. Substituent effects from both the electron-donating hydroxyl group (-OH) and the electronegative fluorine (-F) will govern the chemical shifts.[2][3] The -OH group is expected to increase electron density at the ortho (C5, C7) and para (C3a, though no proton is attached) positions, causing an upfield shift for H5 and H7. Conversely, the fluorine atom will deshield adjacent protons and introduce characteristic H-F couplings.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Proton | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

|---|---|---|---|---|

| NH (N1) | 12.5 - 13.5 | br s | - | Typical for indazole N-H; broad due to exchange. |

| OH (C6) | 9.0 - 10.0 | br s | - | Phenolic proton; broad due to exchange. |

| H3 | 7.9 - 8.1 | d | ³J(H3-F4) ≈ 3-5 | Deshielded proton on pyrazole ring, coupled to fluorine. |

| H7 | 6.8 - 7.0 | d | ⁴J(H7-F4) ≈ 2-3 | Shielded by ortho -OH group, coupled to fluorine. |

| H5 | 6.6 - 6.8 | dd | ³J(H5-F4) ≈ 10-12, ⁴J(H5-H7) ≈ 1-2 | Shielded by para -OH group, shows large ortho H-F coupling. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be highly informative, particularly due to the large and diagnostic carbon-fluorine coupling constants.[4][5] The carbon directly attached to the fluorine (C4) will exhibit a very large one-bond coupling constant (¹JCF), while other carbons will show smaller couplings over two, three, or four bonds.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Carbon | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

|---|---|---|---|---|

| C6 | 150 - 155 | s | - | Carbon bearing the -OH group, significantly deshielded. |

| C4 | 145 - 150 | d | ¹J(C4-F) ≈ 240-250 | Carbon bearing the -F atom; large one-bond C-F coupling. |

| C7a | 138 - 142 | d | ³J(C7a-F) ≈ 3-5 | Bridgehead carbon. |

| C3 | 130 - 135 | d | ²J(C3-F) ≈ 12-15 | Deshielded pyrazole carbon, geminal C-F coupling. |

| C3a | 120 - 125 | d | ²J(C3a-F) ≈ 20-25 | Bridgehead carbon with geminal C-F coupling. |

| C5 | 105 - 110 | d | ²J(C5-F) ≈ 20-25 | Shielded by -OH, shows geminal C-F coupling. |

| C7 | 98 - 103 | d | ³J(C7-F) ≈ 3-5 | Shielded by -OH, shows meta C-F coupling. |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is exceptionally sensitive and provides a direct window into the fluorine's environment.[6][7] With nearly 100% natural abundance and high gyromagnetic ratio, spectra can be acquired rapidly.[8] For aryl fluorides, the chemical shift is typically observed between -100 and -140 ppm relative to CFCl₃.[9]

Table 3: Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆)

| Nucleus | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

|---|

| F4 | -120 to -135 | ddd | ³J(F4-H5) ≈ 10-12, ³J(F4-H3) ≈ 3-5, ⁴J(F4-H7) ≈ 2-3 | Typical range for aryl fluoride. Coupled to three aromatic protons. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule. The spectrum of this compound is expected to be characterized by distinct stretching and bending vibrations.[10][11]

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3200 - 3500 | O-H Stretch | Phenolic -OH | Strong, Broad |

| 3100 - 3300 | N-H Stretch | Indazole N-H | Medium, Broad |

| 3000 - 3100 | C-H Stretch | Aromatic | Medium |

| 1600 - 1620 | C=C Stretch | Aromatic Ring | Medium |

| 1450 - 1550 | C=N Stretch | Pyrazole Ring | Medium |

| 1200 - 1250 | C-O Stretch | Phenolic | Strong |

| 1100 - 1150 | C-F Stretch | Aryl Fluoride | Strong |

| 800 - 900 | C-H Bend (oop) | Substituted Aromatic | Strong |

The presence of strong, broad bands for O-H and N-H stretches, coupled with a strong C-F stretch, would provide immediate, confirmatory evidence for the compound's gross structure.[12][13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural insights derived from its fragmentation patterns.[14][15]

Predicted Mass Spectrum (Electron Ionization - EI)

-

Molecular Ion (M⁺∙): The exact mass of C₇H₅FN₂O is 152.0386. A high-resolution mass spectrometry (HRMS) measurement confirming this mass to within ±5 ppm would provide strong evidence for the elemental formula. The nominal mass peak would appear at m/z = 152.

-

Key Fragmentation Pathways: Aromatic systems like indazole are relatively stable, often showing a prominent molecular ion peak.[14] Key fragmentation pathways can be predicted based on the loss of stable neutral molecules.[16]

Caption: Predicted major fragmentation pathways for this compound under EI-MS.

Experimental Protocols & Workflow

To ensure the generation of high-quality, reproducible data, the following standardized protocols should be employed.

Overall Characterization Workflow

Caption: A comprehensive workflow for the synthesis and spectroscopic validation.

Protocol 1: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh ~5-10 mg of purified this compound and dissolve in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure the observation of exchangeable N-H and O-H protons.

-

Instrument Setup: Use a 500 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio. Reference the spectrum to the residual DMSO solvent peak (δ ≈ 2.50 ppm).

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time (e.g., 1024 scans or more) will be necessary due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire a proton-coupled ¹⁹F spectrum using a dedicated fluorine probe or a broadband probe tuned to the ¹⁹F frequency. No external standard is typically needed as modern spectrometers can reference internally, but an external reference can be used for high accuracy.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Integrate the ¹H spectrum to confirm proton ratios.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent such as methanol or acetonitrile.

-

Method: Use an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Acquisition: Acquire data in both positive and negative ion modes to maximize the chance of observing the molecular ion ([M+H]⁺ or [M-H]⁻).

-

Analysis: Determine the accurate mass of the most abundant molecular ion peak and use the instrument's software to calculate the elemental composition. Compare the measured mass to the theoretical mass (152.0386 for C₇H₅FN₂O). The mass error should be less than 5 ppm.

Protocol 3: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Co-add at least 16 scans to obtain a high-quality spectrum in the range of 4000-400 cm⁻¹.

-

Data Processing: Perform an automatic baseline correction and ATR correction if available in the software. Label the significant peaks.

Conclusion

This guide establishes a predictive spectroscopic profile for this compound and provides the necessary experimental framework for its empirical validation. By combining ¹H, ¹³C, and ¹⁹F NMR with IR and HRMS, researchers can unambiguously confirm the structure and purity of this valuable synthetic intermediate. The predicted data serves as a benchmark for spectral interpretation, facilitating the rapid and confident characterization of this and related molecules in the pursuit of novel chemical entities.

References

- 1. nbinno.com [nbinno.com]

- 2. m.youtube.com [m.youtube.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. 13 C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants | Semantic Scholar [semanticscholar.org]

- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. 19F [nmr.chem.ucsb.edu]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

Navigating the Therapeutic Potential of the 4-Fluoro-1H-Indazole Scaffold: A Technical Guide for Drug Discovery Professionals

Introduction: The Indazole Nucleus as a Privileged Scaffold in Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in modern medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design of numerous clinically successful drugs. The inherent ability of the indazole nucleus to engage in various non-covalent interactions, particularly hydrogen bonding through its N-H and N atoms, allows it to serve as an effective mimic of the purine base, adenine, a key component of ATP. This mimicry is fundamental to its success as a competitive inhibitor of ATP-dependent enzymes, most notably protein kinases.

This guide will delve into the biological activities associated with the 4-fluoro-1H-indazole core. While specific data for 4-Fluoro-1H-indazol-6-ol is not currently available in the public domain, the extensive research on closely related analogues provides a robust framework for understanding the therapeutic potential of this scaffold. The introduction of a fluorine atom at the 4-position significantly influences the molecule's electronic properties and can enhance metabolic stability and binding affinity, making it a particularly interesting substitution for drug design.[1] We will explore the synthesis, mechanism of action, and structure-activity relationships of 4-fluoro-1H-indazole derivatives, with a primary focus on their role as potent kinase inhibitors in oncology and immunology.

Synthetic Strategies for 4-Fluoro-1H-Indazole Derivatives

The synthesis of substituted indazoles can be achieved through various established methods. A common approach to accessing the 4-fluoro-1H-indazole core involves the cyclization of appropriately substituted phenylhydrazines or ortho-toluidine derivatives. For instance, the synthesis of 5-bromo-4-fluoro-1H-indazole can be accomplished starting from 3-fluoro-2-methylaniline through a three-step process involving bromination, ring closure, and deprotection.[2]

References

Elucidating the Mechanism of Action for Novel Indazole-Based Kinase Inhibitors: A Technical Guide Featuring 4-Fluoro-1H-indazol-6-ol

Abstract: The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics, particularly in oncology.[1][2] Its versatile structure allows for diverse functionalization, leading to potent and selective inhibitors of various protein kinases.[3] This guide provides a comprehensive framework for elucidating the mechanism of action (MoA) of novel indazole derivatives, using the hypothetical compound 4-Fluoro-1H-indazol-6-ol as a case study. We will detail a logical, field-proven workflow from initial hypothesis generation and target validation to cellular pathway analysis. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of targeted small-molecule therapeutics.

Part 1: Introduction and Initial Hypothesis Generation

The indazole ring, a fusion of benzene and pyrazole, is a cornerstone of modern drug design due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of protein kinases.[3] Marketed drugs like Pazopanib (VEGFR inhibitor) and Niraparib (PARP inhibitor) validate the clinical significance of this scaffold.[2]

When presented with a novel derivative such as this compound, which lacks published biological data, the initial step is to formulate a data-driven hypothesis for its molecular target. Structurally similar compounds provide the most logical starting point. For instance, various halogenated indazoles have been explored as intermediates in the synthesis of kinase inhibitors.[4][5] Specifically, indazole-based compounds have shown potent inhibitory activity against receptor tyrosine kinases (RTKs) like Fibroblast Growth Factor Receptors (FGFRs) and Epidermal Growth Factor Receptor (EGFR), as well as cytosolic kinases such as Hematopoietic Progenitor Kinase 1 (HPK1).[2][3][4]

Based on this precedent, we hypothesize that This compound functions as a Type I ATP-competitive kinase inhibitor. Our initial investigation will therefore focus on screening its activity against a panel of clinically relevant protein kinases, with a particular focus on the FGFR family, which is known to be targeted by indazole derivatives.[2][3]

Part 2: In Vitro Target Validation and Potency Determination

The primary goal of this phase is to confirm direct inhibition of the hypothesized kinase target(s) and quantify the compound's potency. A robust, non-radioactive biochemical assay is the industry standard for this purpose.

Experimental Protocol: ADP-Glo™ Kinase Assay

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, providing a direct measure of kinase activity. A reduction in ADP production in the presence of the test compound indicates inhibition.

Methodology:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Create a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO, starting from 1 mM.

-

Prepare Kinase Reaction Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.

-

Reconstitute recombinant human FGFR1 kinase, substrate peptide (e.g., Poly(E,Y)₄), and ATP according to the manufacturer's protocol.

-

-

Kinase Reaction:

-

Add 2.5 µL of the compound dilution (or DMSO for vehicle control) to the wells of a 384-well plate.

-

Add 5 µL of a 2X kinase/substrate solution (e.g., 20 ng/µL FGFR1, 100 µg/mL substrate) in Kinase Reaction Buffer.

-

Incubate for 10 minutes at room temperature to allow for compound binding.

-

Initiate the reaction by adding 2.5 µL of 4X ATP solution (final concentration at Km for ATP, e.g., 10 µM).

-

Incubate for 60 minutes at 30°C.

-

-

Signal Detection:

-

Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete unconsumed ATP.

-

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction.

-

Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

-

Read luminescence on a plate reader (e.g., Promega GloMax®).

-

-

Data Analysis:

-

Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

-

Plot the normalized percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Hypothetical Data Summary

To prioritize our lead compound, we would screen it against a panel of related kinases to assess selectivity.

| Kinase Target | This compound IC₅₀ (nM) |

| FGFR1 | 8.5 |

| FGFR2 | 25.7 |

| FGFR3 | 40.1 |

| VEGFR2 | 1,250 |

| EGFR | >10,000 |

| SRC | >10,000 |

Interpretation: The data strongly suggest that this compound is a potent and selective inhibitor of FGFR1. The >100-fold selectivity against VEGFR2 and lack of activity against EGFR and SRC indicate a favorable selectivity profile.

Part 3: Cellular Target Engagement and Downstream Pathway Analysis

Confirming that the compound inhibits the target within a cellular context is a critical validation step. This is typically achieved by measuring the phosphorylation status of the target kinase and its immediate downstream effectors.

Experimental Workflow: Cellular Target Engagement

Caption: Workflow for assessing cellular target engagement via Western Blot.

Protocol: Western Blot for Phospho-Kinase Levels

Methodology:

-

Cell Culture and Treatment:

-

Culture NCI-H1581 cells (FGFR1-amplified lung cancer line) in RPMI-1640 medium supplemented with 10% FBS.

-

Seed cells in 6-well plates and grow to 80% confluency.

-

Serum-starve the cells for 12-18 hours in serum-free medium.

-

Pre-treat cells with increasing concentrations of this compound (e.g., 0, 10, 30, 100, 300, 1000 nM) for 2 hours.

-

Stimulate with 50 ng/mL FGF2 for 15 minutes.

-

-

Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Clarify lysates by centrifugation (14,000 rpm, 15 min, 4°C).

-

Determine protein concentration using a BCA assay.

-

-

Electrophoresis and Blotting:

-

Denature 20 µg of protein per sample in Laemmli buffer.

-

Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

-

Immunodetection:

-

Incubate the membrane overnight at 4°C with primary antibodies (e.g., anti-p-FGFR1 Tyr653/654, anti-p-ERK1/2 Thr202/Tyr204).

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.

-

Detect signal using an enhanced chemiluminescence (ECL) substrate and image with a digital imager.

-

Strip the membrane and re-probe for total protein levels (t-FGFR1, t-ERK1/2) and a loading control (e.g., GAPDH) to ensure equal loading.

-

Expected Outcome: A dose-dependent decrease in the phosphorylation of both FGFR1 and its downstream effector ERK1/2 would confirm that this compound engages its target in cells and inhibits its signaling pathway.

Visualizing the Inhibited Signaling Pathway

Caption: The FGFR1 signaling pathway inhibited by this compound.

Part 4: Conclusion

This technical guide outlines a systematic, industry-standard approach to defining the mechanism of action for a novel indazole compound, this compound. By leveraging the rich history of the indazole scaffold in kinase inhibitor development, we formulated a clear hypothesis.[1][6][7] The subsequent workflow, combining precise in vitro biochemical assays with robust cellular target engagement studies, provides a self-validating system to confirm the compound's potency, selectivity, and functional impact on cell signaling. This rigorous, multi-faceted approach is essential for advancing novel chemical entities through the drug discovery pipeline.

References

- 1. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chemimpex.com [chemimpex.com]

- 6. austinpublishinggroup.com [austinpublishinggroup.com]

- 7. Pharmacological properties of indazole derivatives: recent developments [pubmed.ncbi.nlm.nih.gov]

Therapeutic Potential of 4-Fluoro-1H-indazol-6-ol Derivatives: A Guide for Drug Discovery Professionals

An In-Depth Technical Guide

Abstract

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved therapeutics, particularly in oncology.[1][2][3] The strategic introduction of fluorine atoms into small molecules is a well-established method for enhancing metabolic stability, binding affinity, and overall pharmacokinetic profiles.[4][5] This guide explores the therapeutic potential of a specific, underexplored subclass: 4-Fluoro-1H-indazol-6-ol derivatives. We will dissect the rationale for their design, propose synthetic strategies, detail robust evaluation protocols, and map out the landscape of their potential as next-generation targeted therapies. This document serves as a technical resource for researchers, chemists, and drug development professionals aiming to innovate within this promising chemical space.

The Strategic Imperative: Why this compound?

The indazole core, a bicyclic structure fusing benzene and pyrazole rings, provides a rigid and versatile framework for interacting with a multitude of biological targets.[4][6] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[2][4] The true power of this scaffold, however, lies in its tunability through targeted substitutions.

The Role of Fluorine: More Than an Inert Halogen

The introduction of a fluorine atom at the C4 position is a deliberate design choice. Fluorine's high electronegativity can modulate the pKa of nearby functional groups, influence molecular conformation, and form critical hydrogen bonds or other non-covalent interactions within a target's binding pocket.[5] Furthermore, the carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby increasing the compound's half-life. Research on related fluorinated indazoles has shown that the position of the fluorine atom is critical; for instance, a 6-fluoro substitution dramatically enhanced ROCK1 inhibitory potency and oral bioavailability compared to a 4-fluoro analogue in one study, highlighting the nuanced impact of positional isomers.[5]

The C6-Hydroxyl Group: A Key Interaction Point

The hydroxyl (-OH) group at the C6 position is a potent hydrogen bond donor and acceptor. This functionality can serve as a crucial anchor point, securing the ligand into the active site of a target protein, often a protein kinase. This specific combination—a C4-fluoro and a C6-hydroxyl—creates a unique electronic and steric profile designed to optimize target engagement and drug-like properties.

Primary Therapeutic Hypothesis: Kinase Inhibition

Given that many successful indazole-based drugs are protein kinase inhibitors, this is the most logical and fertile area of investigation.[1][3] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers and inflammatory diseases.[1][7] Derivatives of the indazole scaffold have been developed as potent inhibitors of numerous kinases, including FGFR, VEGFR, PLK4, and PI3K.[1][4] Our central hypothesis is that the 4-fluoro-6-hydroxy-indazole core can be elaborated to create highly potent and selective inhibitors of key oncogenic or inflammatory kinases.

Caption: Logical relationship of the core scaffold features to projected therapeutic advantages and targets.

Synthetic Strategy: A Plausible Route to Novel Derivatives

A robust and flexible synthetic route is paramount for generating a library of derivatives for screening. While direct synthesis of this compound is not widely reported, a logical pathway can be constructed based on established methodologies for related halogenated indazoles, such as the Leimgruber-Batcho indole synthesis, which is effective for substituted indazoles.[8] A key intermediate, 4-Bromo-6-fluoro-1H-indazole, is a known precursor in the synthesis of kinase inhibitors.[9][10]

The proposed strategy involves a multi-step synthesis starting from commercially available precursors, culminating in a versatile intermediate that allows for late-stage diversification.

References

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. chemimpex.com [chemimpex.com]

In Silico Modeling of 4-Fluoro-1H-indazol-6-ol Interactions with Hematopoietic Progenitor Kinase 1 (HPK1): A Technical Guide

Abstract

This technical guide provides a comprehensive, in-depth walkthrough for the in silico modeling of 4-Fluoro-1H-indazol-6-ol, a key intermediate in the synthesis of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. As a representative case study, we will model its interaction with the ATP-binding site of HPK1. This document is structured to provide not just a sequence of commands, but a scientifically grounded rationale for each methodological choice, reflecting the decision-making process of an experienced computational chemist. We will cover the entire workflow, from initial protein and ligand preparation to molecular docking, all-atom molecular dynamics simulations, post-simulation binding free energy calculations, and pharmacophore hypothesis generation. Each protocol is designed as a self-validating system, ensuring reproducibility and scientific rigor. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational techniques to accelerate kinase inhibitor discovery.

Introduction: The Rationale for In Silico Investigation

Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, has emerged as a critical node in immune cell signaling, acting as a negative regulator of T-cell activation. The inhibition of HPK1 is a promising strategy in immuno-oncology, as it can enhance anti-tumor immune responses.[1] The indazole scaffold is a privileged structure in kinase inhibitor design, and derivatives such as this compound serve as crucial building blocks for potent and selective HPK1 inhibitors.

In silico modeling provides an indispensable toolkit for understanding and predicting the molecular interactions that drive ligand binding and affinity.[2][3] By simulating these interactions at an atomic level, we can gain invaluable insights that guide the rational design of next-generation therapeutics. This guide eschews a simplistic, step-by-step format in favor of a narrative that explains the causality behind each experimental choice, from selecting the appropriate protein crystal structure to choosing a force field that accurately represents the complex physics of the system.

Our workflow is designed to be a logical and self-validating cascade, where the output of each stage provides a well-prepared input for the next, ensuring the integrity of the final results.

Caption: Overall In Silico Modeling Workflow.

Part 1: Meticulous System Preparation

The reliability of any in silico model is fundamentally dependent on the quality of the starting structures. Garbage in, garbage out is a well-worn but critical axiom in computational science. This initial phase focuses on selecting the best possible protein target and preparing both it and the ligand to accurately reflect physiological conditions.

Target Selection: Justification for PDB ID 7L25

The Protein Data Bank (PDB) is the primary repository for macromolecular structures. For our target, HPK1, several structures are available. Our choice, PDB ID 7L25, is based on a multi-faceted evaluation aimed at maximizing the biological relevance and computational accuracy of our model.[4]

| PDB ID | Resolution (Å) | Co-crystallized Ligand | Key Justification Points |

| 7L25 | 1.85 | Reverse Indazole Inhibitor | High resolution provides atomic precision. Co-crystallized ligand shares the core indazole scaffold, defining the key hinge-binding interactions. The active site is well-resolved with minimal missing residues. [4] |

| 7L24 | 2.68 | Reverse Indazole Inhibitor | Lower resolution compared to 7L25, leading to greater uncertainty in atomic positions. |

| 6NFY | 2.17 | Sunitinib | Sunitinib is a multi-kinase inhibitor, not specific to HPK1. While a useful structure, the binding mode may not be optimal for designing selective indazole-based inhibitors.[5] |

| 7R9P | 2.27 | Spiro-azaindoline Inhibitor | The ligand is structurally distinct from our indazole scaffold, making it less ideal for our specific modeling goals. |

Decision: The 1.85 Å resolution of 7L25 provides a high-fidelity map of the HPK1 active site. Crucially, it is co-crystallized with a potent reverse indazole inhibitor, ensuring the conformation of the binding pocket, particularly the critical hinge region (Cys94, Glu92), is already optimized for this class of compounds.[1] This pre-disposed conformation is a superior starting point than an apo structure or one complexed with a dissimilar ligand.

Receptor Preparation Protocol

Raw PDB structures are not immediately suitable for simulation. They often contain experimental artifacts, lack hydrogen atoms, and have ambiguous protonation states. We will use the Schrödinger Protein Preparation Wizard, a robust tool for rectifying these issues.[6][7][8]

Protocol: Protein Preparation with Schrödinger Protein Preparation Wizard

-

Import Structure: Load the PDB file for 7L25 into Maestro.

-

Pre-processing:

-

Rationale: This initial step assigns correct bond orders, adds hydrogen atoms, and creates disulfide bonds. It also removes all co-crystallized solvent molecules (waters) that are not directly mediating protein-ligand interactions. We will remove the co-crystallized ligand (XHS in PDB 7L25) as we will be docking our own molecule.

-

Action: In the Protein Preparation Wizard, ensure "Assign bond orders" and "Add hydrogens" are checked. Click "Preprocess".

-

-

Review and Modify:

-

Rationale: Visually inspect the protein for any inconsistencies, such as missing side chains or loops. For this specific PDB, the structure is largely complete, so no loop filling is required.

-

Action: Inspect the structure in the workspace.

-

-

H-Bond Assignment and Refinement:

-

Rationale: The protonation states of titratable residues like Histidine, Aspartate, and Glutamate are pH-dependent and critical for defining the correct electrostatic environment of the binding site. The wizard samples different protonation and tautomeric states, as well as flips of Asn, Gln, and His residues, to optimize the hydrogen-bonding network.

-

Action: In the "Refine" tab, select "Optimize H-bond assignment".

-

-

Constrained Minimization:

-

Rationale: A final, brief energy minimization is performed to relieve any steric clashes introduced during the preparation steps. A heavy-atom constraint is applied (e.g., to an RMSD of 0.3 Å) to prevent significant deviation from the high-resolution crystal structure while allowing hydrogens to relax.

-

Action: Under "Minimization", ensure the default restrained minimization is selected. Click "Minimize".

-

-

Export: The prepared protein is now saved as a .mae file, ready for the next stage.

Ligand Preparation Protocol

Our ligand, this compound, must be converted from a 2D representation to a low-energy, 3D conformation with correct protonation states and atomic charges.

Protocol: Ligand Preparation with Schrödinger LigPrep and AMBER Antechamber

-

3D Conformation Generation (LigPrep):

-

Rationale: LigPrep generates realistic 3D conformations from 2D or 3D inputs. It also enumerates possible ionization states at a target pH (we will use 7.4), tautomers, and stereoisomers. This is crucial for ensuring the docked ligand represents its physiologically relevant form.[9][10]

-

Action:

-

Sketch this compound in the Maestro 2D sketcher.

-

Open LigPrep from the Tasks menu.

-

Set the target pH to 7.4 ± 0.5.

-

Run the job. The output will be a low-energy 3D structure.

-

-

-

Force Field Parameterization (Antechamber):

-

Rationale: For the subsequent Molecular Dynamics simulation, every atom needs a set of parameters (charges, van der Waals radii, bond/angle/dihedral constants) that define its behavior. While standard force fields like AMBER have parameters for proteins, they do not for novel small molecules. The Antechamber module of AmberTools is used to generate parameters for our ligand according to the General AMBER Force Field (GAFF), which is designed for organic molecules.[11]

-

Action (Command Line):

-

Convert the prepared ligand from .mae to .mol2 format.

-

Use antechamber to assign atom types and calculate AM1-BCC charges, which provide a good approximation of the electrostatic potential.

-

Use parmchk2 to check for any missing GAFF parameters and generate a file (.frcmod) containing them.

-

-

Output: This process yields a ligand_gaff.mol2 file and a ligand.frcmod file, which will be essential for the GROMACS simulation setup.

-

Part 2: Predicting the Binding Pose via Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing a static snapshot of the most likely binding pose. We will use AutoDock Vina, a widely used and validated docking program known for its balance of speed and accuracy.[12]

Caption: Molecular Docking Workflow using AutoDock Vina.

Protocol: Molecular Docking with AutoDock Vina

-

File Preparation:

-

Rationale: AutoDock Vina requires specific file formats (.pdbqt) that include atomic charges and define atom types and rotatable bonds.

-

Action:

-

Convert the prepared protein (.mae) to .pdb.

-

Use AutoDock Tools (or a command-line equivalent like prepare_receptor4.py) to convert the protein .pdb to protein.pdbqt. This adds polar hydrogens and assigns Gasteiger charges.

-

Use AutoDock Tools (or prepare_ligand4.py) to convert the 3D ligand .mol2 file to ligand.pdbqt, which defines the rotatable torsions.

-

-

-

Grid Box Definition:

-

Rationale: Docking is not performed against the entire protein surface but within a defined search space, or "grid box." To maximize our chances of finding the correct binding mode, we will center this box on the position occupied by the co-crystallized ligand in the original 7L25 PDB file.

-

Action:

-

Align the prepared protein with the original 7L25 structure.

-

Determine the geometric center of the co-crystallized ligand (XHS).

-

Create a config.txt file specifying the receptor, ligand, and the coordinates and dimensions of the search box (e.g., 25x25x25 Å).

-

-

-

Running Vina:

-

Rationale: Vina uses an iterated local search global optimizer algorithm to explore the conformational space of the ligand within the grid box. Its scoring function estimates the binding affinity in kcal/mol.

-

Action (Command Line):

-

-

Results Analysis:

-

Rationale: Vina outputs multiple binding poses ranked by their predicted affinity. The top-ranked pose is often, but not always, the most accurate. Visual inspection is critical to ensure the pose is chemically sensible and recapitulates known key interactions (e.g., hydrogen bonds with the kinase hinge region).

-

Action:

-

Load the protein.pdbqt and docked_poses.pdbqt files into a molecular visualizer (e.g., PyMOL, Chimera).

-

Analyze the top-ranked pose. For HPK1, we expect to see hydrogen bonds between the indazole nitrogen atoms and the backbone of Cys94 and/or Glu92.

-

Select the top-ranked, chemically plausible pose for the next stage.

-

-

Part 3: Dynamic Refinement and Energetic Analysis

While docking provides a valuable static picture, biological reality is dynamic. Molecular Dynamics (MD) simulations provide a dynamic, atomistic view of the system over time, allowing the protein-ligand complex to relax and adapt in a simulated aqueous environment. We will use GROMACS, a highly efficient and popular MD engine.[4]

Protocol: Molecular Dynamics Simulation with GROMACS

-

System Setup:

-

Rationale: The system is built by combining the docked complex with a force field, solvating it in a water box, and adding ions to neutralize the charge. The choice of force field is paramount. We will use the AMBER ff14SB force field for the protein and the GAFF parameters generated earlier for the ligand. This combination is well-validated for protein-ligand simulations.[13][14] The TIP3P water model will be used for solvation as it provides a good balance between accuracy and computational cost.

-

Action:

-

Combine the PDB files of the protein and the selected docked ligand pose.

-

Use gmx pdb2gmx to generate the protein topology using the AMBER ff14SB force field.

-

Merge the ligand topology files (ligand_gaff.mol2, ligand.frcmod) into the main system topology file.

-

Use gmx editconf to define a simulation box (e.g., a cubic box with 1.0 nm distance from the protein to the edge).

-

Use gmx solvate to fill the box with TIP3P water.

-

Use gmx genion to add Na+ or Cl- ions to neutralize the system.

-

-

-

Energy Minimization:

-

Rationale: The initial solvated system may have steric clashes. A steep descent energy minimization is performed to relax the system to a local energy minimum.

-

Action: Use gmx grompp to assemble the system and gmx mdrun to run the minimization.

-

-

Equilibration (NVT and NPT):

-

Rationale: The system is gradually brought to the desired temperature (NVT ensemble - constant Number of particles, Volume, Temperature) and pressure (NPT ensemble - constant Number of particles, Pressure, Temperature). This is done in two stages with position restraints on the protein and ligand heavy atoms to allow the solvent to equilibrate around them without distorting the complex.

-

Action: Run two short simulations (e.g., 100 ps each), first in the NVT ensemble, then in the NPT ensemble, using appropriate .mdp parameter files.

-

-

Production MD:

-

Rationale: The position restraints are removed, and a longer simulation (e.g., 100 ns) is run to sample the conformational space of the protein-ligand complex.

-

Action: Use gmx grompp and gmx mdrun to launch the production simulation.

-

-

Binding Free Energy Calculation (MM/PBSA):

-

Rationale: Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) is an end-point method to estimate the binding free energy from the MD trajectory. It offers a more accurate estimation than docking scores by averaging over an ensemble of conformations and using a more sophisticated solvation model.[11][15]

-

Action: Use the gmx_MMPBSA tool, which is a Python script that automates the process using GROMACS trajectories.

-

Analysis: The output provides an estimate of the binding free energy (ΔG_bind) and its decomposition into van der Waals, electrostatic, polar solvation, and non-polar solvation components.

-

Part 4: Pharmacophore Modeling

A pharmacophore model is an abstract representation of the key steric and electronic features required for a molecule to interact with a specific target. It can be used as a 3D query to screen large virtual libraries for novel compounds with the potential to bind.

Protocol: Structure-Based Pharmacophore Generation

-

Hypothesis Generation:

-

Rationale: Based on the stable interactions observed in the docked pose and refined through MD, we can define a hypothesis. Key features for a kinase inhibitor typically include hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.[16][17][18]

-

Action (using Schrödinger Phase):

-

Import the docked protein-ligand complex.

-

Open the "Develop Pharmacophore Model" panel.

-

Select the ligand and generate features based on its interactions with the receptor. The tool will automatically identify features like:

-

Hydrogen Bond Acceptor (A): Corresponding to the backbone NH of Cys94.

-

Hydrogen Bond Donor (D): Corresponding to the backbone C=O of Glu92.

-

Aromatic Ring (R): For the indazole core.

-

Hydrophobic (H): For regions interacting with hydrophobic residues like Val31, Ala44, and Leu144.

-

-

Refine the feature locations and radii based on the most persistent interactions observed during the MD simulation.

-

-

-

Database Screening (Conceptual):

-

Rationale: The generated pharmacophore hypothesis can now be used as a rapid filter to screen millions of compounds. Only molecules that can match the defined features in a low-energy conformation will be retained for more computationally expensive methods like docking.

-

Action: The pharmacophore model serves as a 3D query for searching a prepared ligand database (e.g., from a commercial vendor).

-

Conclusion and Future Directions

This guide has detailed a rigorous, multi-step in silico workflow for modeling the interactions of this compound with its putative target, HPK1. By integrating rational target selection, meticulous system preparation, predictive molecular docking, dynamic MD simulations, and insightful pharmacophore modeling, we can build a robust computational model. The results from such a study—including the predicted binding pose, the calculated binding free energy, and the key pharmacophoric features—provide a powerful foundation for hypothesis-driven drug design. These insights can be directly used to prioritize the synthesis of new analogues, suggest modifications to improve potency or selectivity, and ultimately accelerate the discovery of novel HPK1 inhibitors for cancer immunotherapy.

References

- 1. researchgate.net [researchgate.net]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. ijsrtjournal.com [ijsrtjournal.com]

- 4. rcsb.org [rcsb.org]

- 5. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]

- 6. Protein Preparation Wizard — NodePit [nodepit.com]

- 7. schrodinger.com [schrodinger.com]

- 8. Schrödinger Customer Portal [my.schrodinger.com]

- 9. youtube.com [youtube.com]

- 10. schrodinger.com [schrodinger.com]

- 11. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]

- 12. Software for molecular docking: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Force Fields in Molecular Dynamics Simulations: Choosing the Right One - Creative Proteomics [iaanalysis.com]

- 14. Conformational Dynamics of Two Natively Unfolded Fragment Peptides: Comparison of the AMBER and CHARMM Force Fields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. Schrödinger NotesâLigand-based Pharmacophore Modeling | J's Blog [blog.jiangshen.org]

- 17. Schrodinger-NotesâTarget-based Pharmacophore Modeling | J's Blog [blog.jiangshen.org]

- 18. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]

Characterization of 4-Fluoro-1H-indazol-6-ol: A Technical Guide to Solubility and Stability Profiling

Introduction

4-Fluoro-1H-indazol-6-ol is a novel heterocyclic compound with potential applications in pharmaceutical development. As with any new chemical entity (NCE) destined for therapeutic use, a thorough understanding of its physicochemical properties is paramount. This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals. The protocols described herein are designed to establish a foundational understanding of the molecule's behavior in various environments, a critical step in formulation development, and regulatory submission.

Predicted Physicochemical Properties of this compound

While specific experimental data for this compound is not yet publicly available, we can infer its likely properties based on its structural similarity to 4-fluoro-1H-indazole and 6-hydroxyindazole. The presence of the polar hydroxyl group is expected to significantly influence its solubility and potential degradation pathways compared to the non-hydroxylated parent indazole.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₇H₅FN₂O | Based on chemical structure. |

| Molecular Weight | 152.13 g/mol | Calculated from the molecular formula. |

| Appearance | Off-white to light brown solid | Similar to known indazole derivatives like 6-hydroxyindazole.[1][2] |

| Melting Point | Likely >200 °C | 6-Hydroxyindazole has a melting point of 214-221 °C.[1] The fluorine substitution may alter this slightly. |

| pKa | Phenolic hydroxyl ~9-10; Indazole NH ~13-14 | The hydroxyl group is expected to be weakly acidic, similar to other phenols.[2] The indazole NH is weakly acidic. |

| Aqueous Solubility | pH-dependent; low in acidic pH, increasing in basic pH | The phenolic hydroxyl group will be ionized at higher pH, increasing solubility. Phenolic compounds often have low aqueous solubility.[3][4] |

| Organic Solvent Solubility | Soluble in polar organic solvents (e.g., Methanol, Ethanol, DMSO, DMF) | 6-Hydroxyindazole is soluble in methanol.[2][5] The polarity of the molecule suggests solubility in similar solvents. |

Part 1: Solubility Profiling

A comprehensive understanding of a compound's solubility is critical for developing viable formulations for both preclinical and clinical studies. The following section outlines a systematic approach to determining the solubility of this compound in a range of pharmaceutically relevant solvents and pH conditions.

Experimental Workflow for Solubility Assessment

The causality behind this experimental choice is to mimic the diverse chemical environments the compound may encounter during formulation and in biological systems. A shake-flask method is a reliable and widely accepted technique for determining equilibrium solubility.[6]

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol for Solubility Determination

-

Preparation of Solvents and Buffers: Prepare a range of aqueous buffers (e.g., pH 2, 4, 6.8, 7.4, 9) and select relevant organic and co-solvent systems (e.g., Methanol, Ethanol, Propylene Glycol, PEG 400, DMSO).

-

Sample Addition: Add an excess amount of this compound to vials containing a known volume of each solvent system. The excess solid ensures that equilibrium is reached.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C for room temperature solubility and 37°C to mimic physiological conditions) for a sufficient duration (typically 24-48 hours) to reach equilibrium.

-

Sample Collection and Preparation: After equilibration, visually confirm the presence of undissolved solid. Centrifuge the samples at high speed to pellet the excess solid. Carefully remove an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any remaining particulates.

-

Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of this compound using a validated HPLC-UV method.

Part 2: Stability Profiling and Forced Degradation Studies

Stability testing is a critical component of drug development, providing insights into how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[7] Forced degradation studies are intentionally designed to accelerate the degradation process to identify likely degradation products and establish the stability-indicating nature of analytical methods.[8][9]

Forced Degradation Workflow

The following workflow is based on the International Council for Harmonisation (ICH) guidelines Q1A and Q1B, which are the authoritative standards for stability testing.[7][10][11] The stress conditions are chosen to cover the main degradation pathways for indazole and phenolic compounds.

Caption: Forced Degradation Study Workflow.

Detailed Protocols for Forced Degradation Studies

The goal of these studies is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8][12] The conditions below are starting points and should be optimized based on the observed stability of this compound.

1. Acidic and Basic Hydrolysis:

-

Rationale: Indazole derivatives can undergo hydrolysis under acidic or basic conditions.[13] The phenolic group's reactivity can also be influenced by pH.

-

Protocol:

-

Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1N HCl and 0.1N NaOH.

-

For acidic conditions, the sample may be heated (e.g., 60°C) to accelerate degradation. For basic conditions, the study is often conducted at room temperature due to the higher reactivity of many compounds.

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it, and dilute it for HPLC analysis.

-

2. Oxidative Degradation:

-

Rationale: The indazole ring and, particularly, the phenolic hydroxyl group are susceptible to oxidation. Hydrogen peroxide is a common reagent used to simulate oxidative stress.[13] Phenolic compounds can undergo oxidative degradation, which may be promoted by the presence of methemoglobin.[14]

-

Protocol:

-

Prepare a solution of this compound (e.g., 1 mg/mL) in a solution of 3% hydrogen peroxide.

-

Store the solution at room temperature, protected from light.

-

Analyze samples at appropriate time intervals by HPLC.

-

3. Thermal Degradation:

-

Rationale: To assess the impact of temperature on the compound's stability in both solid and solution states.

-

Protocol:

-

Solid State: Place a known amount of solid this compound in a controlled temperature oven (e.g., 80°C).

-

Solution State: Prepare a solution of the compound in a suitable solvent (e.g., water or a co-solvent mixture) and store it at an elevated temperature (e.g., 60°C).

-

Analyze samples at various time points.

-

4. Photostability:

-

Rationale: To evaluate the compound's sensitivity to light, as mandated by ICH Q1B guidelines.[11][13] Indazoles are known to be susceptible to photodegradation.[13]

-

Protocol:

-

Expose solid this compound and a solution of the compound to a light source that provides a combination of UV and visible light.

-

The total illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12][15][16]

-

A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

-

Analyze both the exposed and control samples after the exposure period.

-

Analytical Methodology

A validated stability-indicating analytical method is essential for the accurate quantification of the parent compound and its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and robust choice.

| Parameter | Recommended Condition |

| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., 0.02M phosphate buffer, pH 3.0) and an organic solvent (e.g., methanol or acetonitrile). |

| Flow Rate | 1.0 mL/min |

| Detection | UV detection at a suitable wavelength (determined by UV scan of the compound). |

| Injection Volume | 10 µL |

This method should be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness.

Conclusion

The systematic characterization of the solubility and stability of this compound is a foundational activity in its development as a potential pharmaceutical agent. The methodologies and protocols outlined in this guide provide a robust framework for generating the essential data required for formulation design, understanding potential liabilities, and fulfilling regulatory expectations. By following these E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) grounded principles, researchers can confidently advance the development of this promising new chemical entity.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 6-Hydroxyindazole | 23244-88-4 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. revistafitos.far.fiocruz.br [revistafitos.far.fiocruz.br]

- 5. labsolu.ca [labsolu.ca]

- 6. researchgate.net [researchgate.net]

- 7. database.ich.org [database.ich.org]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 11. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 13. jordilabs.com [jordilabs.com]

- 14. Severe impact of hemolysis on stability of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 16. database.ich.org [database.ich.org]

Discovery and history of indazole compounds in medicine

An In-Depth Technical Guide to the Discovery and Medicinal Chemistry of Indazole Compounds

Abstract

The indazole nucleus, a bicyclic aromatic heterocycle, represents one of the most significant "privileged scaffolds" in modern medicinal chemistry. Despite its rare occurrence in nature, its synthetic derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of several blockbuster drugs. This guide provides a comprehensive overview of the indazole core, from its initial synthesis in the 19th century to its current status as a cornerstone of targeted therapies, particularly in oncology. We will explore the historical milestones, delve into the structure-activity relationships (SAR) that have guided its optimization, and present detailed mechanistic and synthetic insights into key FDA-approved indazole-containing drugs. This document is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this critical pharmacophore.

The Indazole Scaffold: A Profile of a Privileged Structure

Indazole, also known as benzopyrazole, is an aromatic heterocyclic compound consisting of a benzene ring fused to a pyrazole ring. It primarily exists in two tautomeric forms: the thermodynamically more stable 1H-indazole and the 2H-indazole.[1][2] This structural feature is critical to its medicinal chemistry applications. The indazole ring contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the pyridine-like nitrogen), allowing it to form pivotal interactions with biological targets, most notably the hinge region of protein kinases.

Its role as a bioisostere for other common motifs like indole and phenol has been instrumental in its success. Replacing a phenol group with an indazole, for example, can improve metabolic stability and lipophilicity while maintaining key interactions. These properties, combined with its synthetic tractability, have cemented indazole's status as a privileged scaffold, leading to its inclusion in drugs targeting a wide array of diseases, including cancer, inflammation, and infectious diseases.[3][4]

Historical Milestones: From Fischer's Lab to the Pharmacy

The journey of indazole begins with the pioneering work of German chemist Hermann Emil Fischer. While widely celebrated for his Fischer indole synthesis in 1883[5][6], he was also the first to define and synthesize the indazole ring system.[7][8] The first synthesis was reported by Fischer in the late 19th century, where he prepared an indazolone by heating ortho-hydrazine benzoic acid.[7] For decades, the indazole core remained largely a subject of academic interest.

The transition to medicinal applications began with the discovery of the anti-inflammatory and analgesic properties of simple indazole derivatives. This led to the development and commercialization of early drugs like Bendazac and Benzydamine , which validated the therapeutic potential of the scaffold.[1][9] However, the true explosion of interest in indazoles came with the advent of targeted cancer therapy and the need for potent and selective protein kinase inhibitors.

The Indazole Core in Modern Oncology

The ability of the indazole scaffold to mimic the hinge-binding interactions of the native ATP molecule made it an ideal starting point for designing protein kinase inhibitors. This has resulted in several FDA-approved drugs that have transformed the treatment landscape for various cancers.[4][10]

Table 1: Key FDA-Approved Indazole-Containing Kinase Inhibitors

| Drug Name (Brand Name) | Primary Target(s) | Approved Indication(s) |

| Axitinib (Inlyta®) | VEGFR 1, 2, 3 | Advanced Renal Cell Carcinoma[11][12] |

| Pazopanib (Votrient®) | VEGFR, PDGFR, c-Kit | Renal Cell Carcinoma, Soft Tissue Sarcoma[1][9] |

| Niraparib (Zejula®) | PARP-1, PARP-2 | Ovarian, Fallopian Tube, Peritoneal Cancer[1][13] |

| Entrectinib (Rozlytrek®) | TrkA/B/C, ROS1, ALK | NTRK fusion-positive solid tumors, ROS1+ NSCLC[14][15] |

Case Study: Axitinib (Inlyta®) - A VEGFR Inhibitor

Axitinib is a potent and selective second-generation inhibitor of vascular endothelial growth factor receptors (VEGFRs), which are crucial for tumor angiogenesis.[11][16] Its development is a prime example of structure-guided drug design.

Mechanism of Action